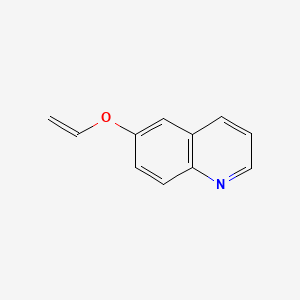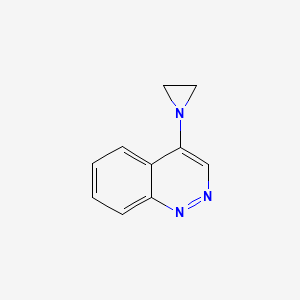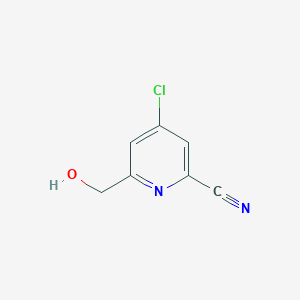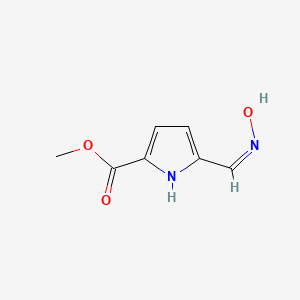![molecular formula C6H5ClN4 B11916184 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine would yield an amino derivative of the compound.
Aplicaciones Científicas De Investigación
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure.
1H-Pyrazolo[3,4-b]pyridines: Known for their biological activities and structural similarity.
Uniqueness
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 inhibition compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H5ClN4 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
3-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3 |
Clave InChI |
QXQKCRYWKUCPCU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC=C2C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)









![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)

